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aci
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of 5-Methoxyoxazole-2-carboxylic acid.
Due to the limited availability of direct experimental data for this specific compound, this
document presents a detailed, hypothetical structure elucidation based on predicted
spectroscopic data, established analytical techniques, and known synthetic routes for similar
oxazole derivatives. This guide serves as a practical framework for researchers engaged in the
characterization of novel heterocyclic compounds.

Introduction

5-Methoxyoxazole-2-carboxylic acid is a heterocyclic organic compound with potential
applications in medicinal chemistry and drug development. The oxazole ring is a key structural
motif in various biologically active molecules. The presence of both a methoxy and a carboxylic
acid group suggests that this compound may exhibit interesting chemical and pharmacological
properties. Accurate structure elucidation is the cornerstone of understanding its reactivity,
potential biological targets, and for its use in further chemical synthesis.

This guide will cover the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a
plausible synthetic pathway, and the logical workflow for confirming the structure of 5-
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Methoxyoxazole-2-carboxylic acid.

Predicted Physicochemical Properties

A summary of the basic molecular properties of 5-Methoxyoxazole-2-carboxylic acid is
presented in Table 1.

Property Value Source

Molecular Formula CsHsNOa4 [Calculated]
Molecular Weight 143.10 g/mol [Calculated]

CAS Number 439109-82-7 [Vendor Information]
Predicted Boiling Point 318.4+34.0°C [Vendor Information]

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted and expected spectroscopic data for 5-
Methoxyoxazole-2-carboxylic acid, which are crucial for its structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The predicted *H NMR spectrum of 5-Methoxyoxazole-2-carboxylic acid in a standard
solvent like DMSO-de would be expected to show three distinct signals.

Predicted Chemical

Shift (3, ppm) Multiplicity Number of Protons  Assignment
~13.0 Singlet (broad) 1H -COOH

~7.0 Singlet 1H H-4 (oxazole ring)
~3.9 Singlet 3H -OCHs
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Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration.

The predicted 3C NMR spectrum would display five signals, corresponding to each of the

unique carbon atoms in the molecule.

Predicted Chemical Shift (6, ppm)

Carbon Atom Assignment

~162 C=0 (carboxylic acid)
~158 C-5 (oxazole ring)
~145 C-2 (oxazole ring)
~110 C-4 (oxazole ring)
~58 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 5-Methoxyoxazole-2-carboxylic acid are listed in Table 4.

Wavenumber . . . .
( 1 Intensity Functional Group Vibration Mode
cm-

Stretching (Carboxylic
2500-3300 Broad O-H S

acid dimer)

Stretching (Carboxylic
1700-1730 Strong C=0 )

acid)

) Stretching (Oxazole

1600-1650 Medium C=N _

ring)

Stretching (Methoxy
1050-1250 Strong C-O o

and ether-like in ring)

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b033387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-Methoxyoxazole-2-carboxylic acid, the electron ionization (El) mass
spectrum would be expected to show a molecular ion peak and characteristic fragment ions.

m/z Interpretation
143 [M]* (Molecular ion)
128 [M - CHs]*

98 [M - COOH]*

70 [M - COOH - COJ*

Proposed Synthesis and Experimental Protocols

As no specific synthesis for 5-Methoxyoxazole-2-carboxylic acid is readily available in the
literature, a plausible route is proposed based on established methods for oxazole synthesis.
The Robinson-Gabriel synthesis provides a robust method for the formation of the oxazole ring.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available methyl 2-amino-3-
methoxypropanoate.
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Caption: Proposed synthesis workflow for 5-Methoxyoxazole-2-carboxylic acid.
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Detailed Experimental Protocols

Step 1: Acylation of Methyl 2-amino-3-methoxypropanoate

Dissolve methyl 2-amino-3-methoxypropanoate (1 equivalent) in dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.1 equivalents) dropwise.

Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and
then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield methyl 2-acetamido-3-methoxypropanoate.

Step 2: Oxidation to the a-keto ester

Dissolve the product from Step 1 in a suitable solvent such as toluene.
Add an excess of an oxidizing agent, for example, activated manganese dioxide (MnO3).
Reflux the mixture for 24 hours, monitoring by TLC.

After completion, cool the reaction mixture and filter through a pad of celite to remove the
oxidizing agent.

Wash the celite pad with the solvent.

Concentrate the filtrate under reduced pressure to obtain methyl 2-acetamido-3-methoxy-3-
oxopropanoate.

Step 3: Robinson-Gabriel Cyclodehydration
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Treat the a-keto ester from Step 2 with a dehydrating agent such as concentrated sulfuric
acid or polyphosphoric acid.

Heat the mixture gently to facilitate the cyclization.
Monitor the reaction by TLC.

Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium
bicarbonate).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer and concentrate to yield crude methyl 5-methoxyoxazole-2-
carboxylate.

Purify the product by column chromatography.

Step 4: Hydrolysis to 5-Methoxyoxazole-2-carboxylic acid

Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide (LiIOH) (1.5 equivalents).

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture with 1M HCI to a pH of approximately 2-3.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield 5-Methoxyoxazole-2-carboxylic acid.

Structure Elucidation Workflow

The logical process for elucidating the structure of a novel compound like 5-Methoxyoxazole-
2-carboxylic acid involves a combination of spectroscopic techniques.
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Caption: Logical workflow for structure elucidation.

Conclusion

While direct experimental data for 5-Methoxyoxazole-2-carboxylic acid is not widely
published, its structure can be confidently assigned through a combination of predictive
spectroscopic methods and comparison with related known compounds. The methodologies
and workflows presented in this guide provide a robust framework for the synthesis and
characterization of this and other novel heterocyclic molecules, which is of significant value to
the fields of organic synthesis and drug discovery. The proposed synthetic route offers a
practical approach for obtaining this compound for further study.

¢ To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 5-
Methoxyoxazole-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033387#5-methoxyoxazole-2-carboxylic-acid-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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